

# discovery and history of 5,5-dimethylpiperidine-2,4-dione

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## Compound of Interest

Compound Name: 5,5-dimethylpiperidine-2,4-dione

Cat. No.: B6262251

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An In-depth Technical Guide on the Discovery and History of **5,5-Dimethylpiperidine-2,4-dione**

## Introduction

**5,5-Dimethylpiperidine-2,4-dione**, a derivative of the piperidine heterocyclic ring system, represents a significant scaffold in medicinal chemistry. The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, owing to its favorable physicochemical properties and ability to interact with biological targets. The introduction of gem-dimethyl substitution at the 5-position and the presence of two carbonyl groups at the 2- and 4-positions create a unique chemical entity with distinct conformational features and potential for diverse biological activities. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and detailed experimental protocols for **5,5-dimethylpiperidine-2,4-dione**, tailored for researchers, scientists, and drug development professionals.

## Discovery and Historical Context

The specific discovery of **5,5-dimethylpiperidine-2,4-dione** is not well-documented in a singular, seminal publication. Its emergence is intertwined with the broader exploration of piperidine and glutarimide derivatives throughout the 20th century. Early research into barbiturates and related sedative-hypnotic agents spurred the synthesis of a wide variety of heterocyclic compounds, including glutarimides (piperidine-2,6-diones). The structural isomer,

**5,5-dimethylpiperidine-2,4-dione**, likely arose from systematic investigations into the structure-activity relationships of these compounds.

The history of its synthesis is closely related to that of its structural isomer, 3,3-dimethylglutarimide (also known as 4,4-dimethylpiperidine-2,6-dione). Many synthetic strategies developed for glutarimides can be conceptually adapted for the synthesis of the 2,4-dione isomer. The core challenge lies in achieving the regioselective formation of the dione system.

## Physicochemical Properties

A summary of the key physicochemical properties of piperidine-2,4-dione derivatives is presented below. It is important to note that specific experimental data for the 5,5-dimethyl derivative is sparse in publicly available literature, and some values are predicted or extrapolated from related structures.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>11</sub> NO <sub>2</sub>	-
Molecular Weight	141.17 g/mol	[1]
Melting Point	144-146 °C (for 3,3-dimethylglutarimide)	[1][2]
Boiling Point	268 °C at 760 mmHg (for 3,3-dimethylglutarimide)	[2]
Density	1.054 g/cm <sup>3</sup> (for 3,3-dimethylglutarimide)	[2]
Water Solubility	Soluble	[2]
pKa	11.81 ± 0.40 (Predicted for 3,3-dimethylglutarimide)	[2]
LogP	0.77800 (for 3,3-dimethylglutarimide)	[2]

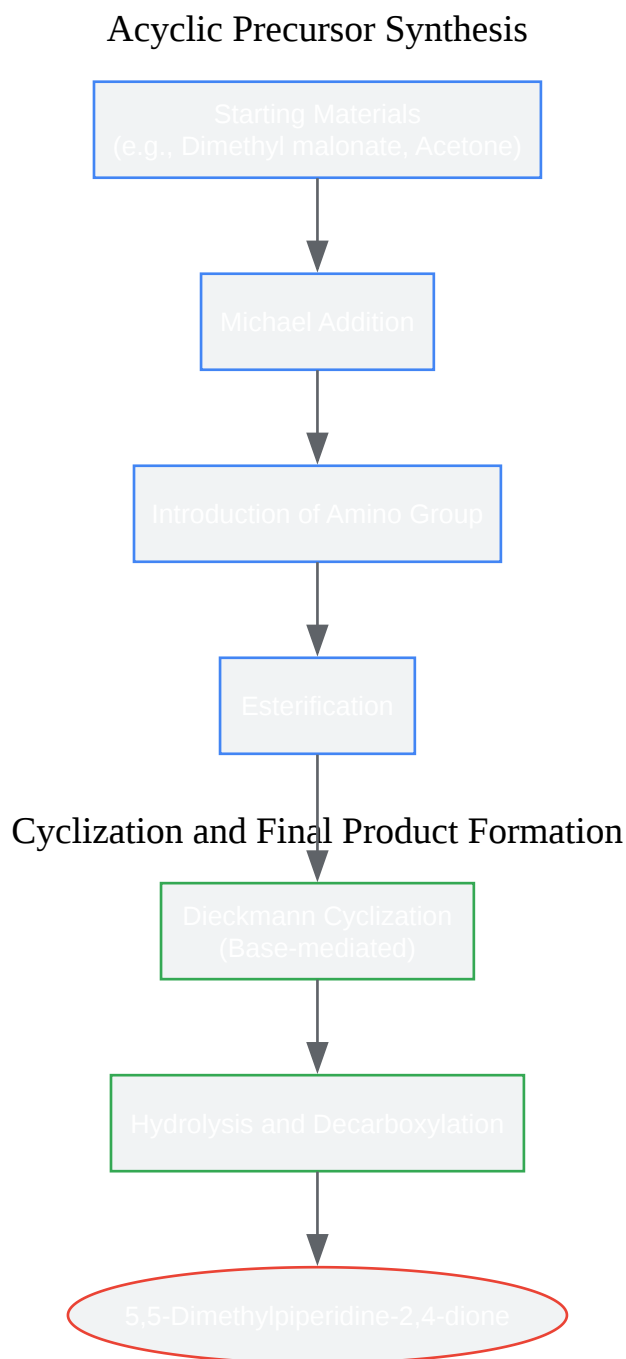
## Synthesis and Experimental Protocols

The synthesis of piperidine-2,4-diones can be approached through several strategic pathways. The most common and versatile method is the Dieckmann cyclization of an appropriate acyclic precursor.

### Key Synthetic Strategy: Dieckmann Cyclization

The Dieckmann cyclization is an intramolecular condensation of a diester in the presence of a base to yield a  $\beta$ -keto ester. For the synthesis of **5,5-dimethylpiperidine-2,4-dione**, a suitable starting material would be a  $\beta$ -amino diester with gem-dimethyl substitution.

Experimental Workflow for Dieckmann Cyclization



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Caption: General workflow for the synthesis of **5,5-dimethylpiperidine-2,4-dione** via Dieckmann cyclization.

Detailed Experimental Protocol (Hypothetical, based on related syntheses[3]):

- Step 1: Synthesis of Diethyl 2,2-dimethyl-3-aminoglutarate.
  - Materials: Diethyl 2,2-dimethyl-3-oxoglutarate, ammonium acetate, sodium cyanoborohydride, methanol.
  - Procedure: To a solution of diethyl 2,2-dimethyl-3-oxoglutarate (1 equivalent) and ammonium acetate (10 equivalents) in methanol, sodium cyanoborohydride (1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude amino diester, which can be purified by column chromatography.
- Step 2: Dieckmann Cyclization.
  - Materials: Diethyl 2,2-dimethyl-3-aminoglutarate, sodium ethoxide, toluene.
  - Procedure: A solution of diethyl 2,2-dimethyl-3-aminoglutarate (1 equivalent) in dry toluene is added dropwise to a suspension of sodium ethoxide (1.2 equivalents) in dry toluene at reflux. The reaction mixture is refluxed for 4-6 hours. After cooling, the mixture is quenched with dilute hydrochloric acid and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
- Step 3: Hydrolysis and Decarboxylation.
  - Materials: Crude cyclized product, hydrochloric acid.
  - Procedure: The crude product from the previous step is refluxed in 6M hydrochloric acid for 12-18 hours. The solution is then cooled and concentrated under reduced pressure. The resulting solid is collected by filtration, washed with cold water, and recrystallized from ethanol to afford **5,5-dimethylpiperidine-2,4-dione**.

#### Characterization Data (Hypothetical):

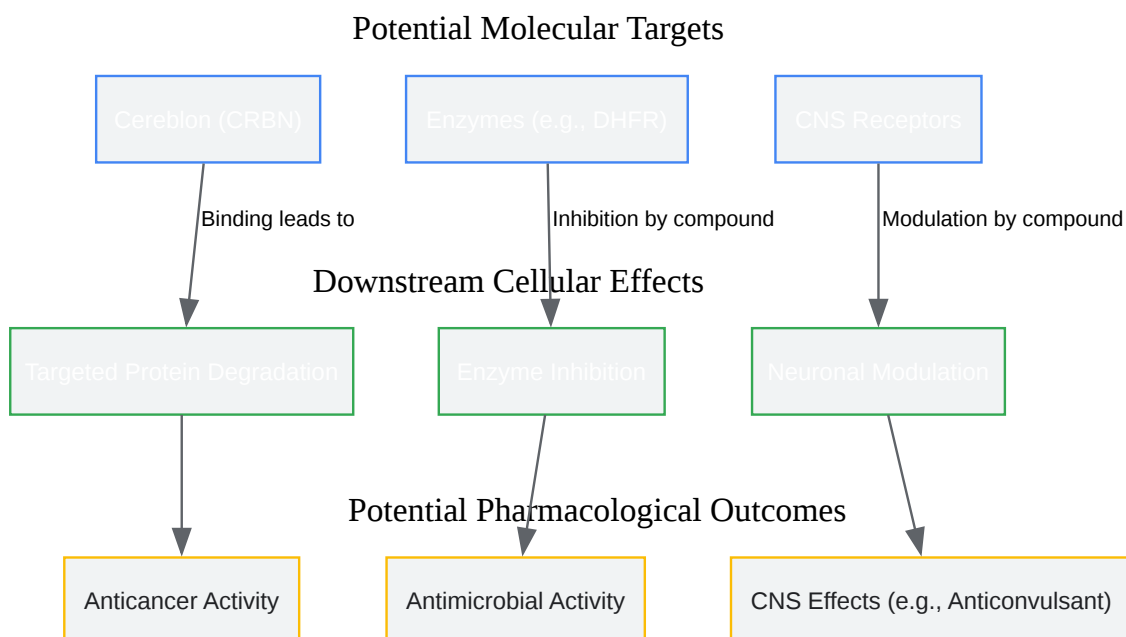
- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):  $\delta$  8.10 (s, 1H, NH), 3.45 (s, 2H,  $\text{CH}_2$ ), 2.60 (s, 2H,  $\text{CH}_2$ ), 1.20 (s, 6H,  $2\times\text{CH}_3$ ).

- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 100 MHz):  $\delta$  208.1 (C=O), 172.5 (C=O), 55.3 ( $\text{CH}_2$ ), 51.2 ( $\text{CH}_2$ ), 35.8 ( $\text{C}(\text{CH}_3)_2$ ), 24.9 ( $\text{CH}_3$ ).
- IR (KBr,  $\text{cm}^{-1}$ ): 3250 (N-H stretch), 1730, 1680 (C=O stretch).
- Mass Spectrometry (EI):  $m/z$  141 ( $\text{M}^+$ ).

## Potential Biological Activities and Signaling Pathways

While specific biological data for **5,5-dimethylpiperidine-2,4-dione** is not readily available, the broader class of glutarimide and piperidinedione derivatives has been extensively studied, revealing a wide range of pharmacological activities.[4][5][6] These activities often stem from the ability of the glutarimide ring to act as a crucial pharmacophore, engaging in hydrogen bonding and other interactions with biological targets.

### Potential Signaling Pathways



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Caption: Potential signaling pathways and biological activities of glutarimide derivatives.

- **Cereblon (CRBN) Binding and Protein Degradation:** Glutarimide derivatives, most notably thalidomide and its analogs, are known to bind to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).<sup>[7]</sup> This binding can lead to the targeted degradation of specific proteins, a mechanism that is being actively explored for the development of novel anticancer therapies known as PROTACs (Proteolysis Targeting Chimeras).
- **Enzyme Inhibition:** The piperidine-2,4-dione scaffold can serve as a template for the design of enzyme inhibitors. For example, derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is a target for antimicrobial and anticancer drugs.<sup>[8]</sup>
- **Central Nervous System (CNS) Activity:** The structural similarity of glutarimides to barbiturates has led to investigations into their CNS effects. Some derivatives have shown anticonvulsant, sedative, and anxiolytic properties.<sup>[5][6]</sup>

## Future Directions

The unique structural features of **5,5-dimethylpiperidine-2,4-dione** warrant further investigation. Future research should focus on:

- **Development of Efficient and Stereoselective Syntheses:** Creating robust synthetic routes to access enantiomerically pure forms of this compound will be crucial for detailed biological evaluation.
- **Systematic Biological Screening:** A comprehensive screening of **5,5-dimethylpiperidine-2,4-dione** and its derivatives against a panel of biological targets is needed to uncover its specific pharmacological profile.
- **Structure-Activity Relationship (SAR) Studies:** Systematic modification of the core structure will help in identifying key features responsible for any observed biological activity and in optimizing lead compounds.

In conclusion, while the specific history of **5,5-dimethylpiperidine-2,4-dione** is not extensively documented, its structural relationship to well-studied glutarimides suggests a high potential for

interesting biological activities. This guide provides a foundational understanding and a framework for future research into this promising chemical entity.

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